molecular formula C15H19ClN2O B6118653 3-[1-(Furan-2-ylmethyl)piperidin-2-yl]pyridine;hydrochloride

3-[1-(Furan-2-ylmethyl)piperidin-2-yl]pyridine;hydrochloride

Cat. No.: B6118653
M. Wt: 278.78 g/mol
InChI Key: KGNJXWLGNMHOSH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[1-(Furan-2-ylmethyl)piperidin-2-yl]pyridine;hydrochloride is a compound that belongs to the class of heterocyclic organic compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[1-(Furan-2-ylmethyl)piperidin-2-yl]pyridine;hydrochloride typically involves multi-step organic reactions. The Suzuki–Miyaura coupling reaction is often employed for the formation of carbon-carbon bonds between the furan and pyridine rings .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of efficient catalysts and controlled reaction environments to facilitate the coupling and cyclization reactions .

Chemical Reactions Analysis

Types of Reactions

3-[1-(Furan-2-ylmethyl)piperidin-2-yl]pyridine;hydrochloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions .

Major Products

The major products formed from these reactions include various substituted derivatives of the original compound, which can have different biological and chemical properties .

Scientific Research Applications

3-[1-(Furan-2-ylmethyl)piperidin-2-yl]pyridine;hydrochloride has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, including antibacterial and antiviral activities.

    Industry: Utilized in the development of new materials and chemical processes .

Mechanism of Action

The mechanism of action of 3-[1-(Furan-2-ylmethyl)piperidin-2-yl]pyridine;hydrochloride involves its interaction with specific molecular targets in biological systems. It can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other piperidine derivatives, furan derivatives, and pyridine derivatives. Examples include:

Uniqueness

The uniqueness of 3-[1-(Furan-2-ylmethyl)piperidin-2-yl]pyridine;hydrochloride lies in its combination of three different heterocyclic rings, which imparts unique chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields .

Properties

IUPAC Name

3-[1-(furan-2-ylmethyl)piperidin-2-yl]pyridine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O.ClH/c1-2-9-17(12-14-6-4-10-18-14)15(7-1)13-5-3-8-16-11-13;/h3-6,8,10-11,15H,1-2,7,9,12H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGNJXWLGNMHOSH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C(C1)C2=CN=CC=C2)CC3=CC=CO3.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.